![molecular formula C13H17N5O2S2 B2498551 N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide CAS No. 898630-69-8](/img/structure/B2498551.png)

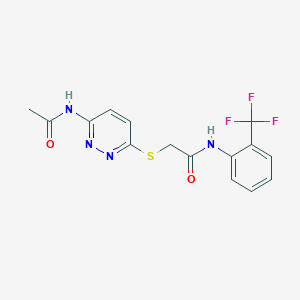

N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

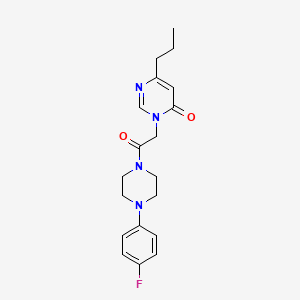

The synthesis of compounds similar to N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide involves complex chemical processes such as alkylation of potassium salts and aminolysis of activated acids with N,N’-carbonyldiimidazole (CDI) (Kovalenko et al., 2012). These methods enable the introduction of various functional groups into the molecule, facilitating a diverse range of biological activities.

Molecular Structure Analysis

The structure of related compounds is confirmed through various analytical techniques such as IR, 1H NMR, MS, and EI-MS analyses (Kovalenko et al., 2012). These methods provide detailed insights into the molecular configuration, helping in understanding the interaction mechanisms with biological targets.

Chemical Reactions and Properties

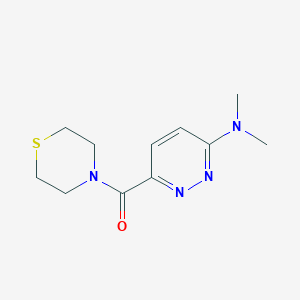

Compounds in this category typically undergo reactions that include cyclization and alkylation, leading to the formation of structures with potential biological activities. The chemical reactions often result in the creation of heterocyclic compounds with thiazole, thiadiazole, and triazine fragments, which are crucial for the compound's biological functions (Berest et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and stability, of these compounds are influenced by their molecular structure. The introduction of specific functional groups can enhance these properties, making the compounds more suitable for potential pharmaceutical applications. The detailed analysis of these properties requires experimental data not covered in the abstracts provided.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, are pivotal for the compound's potential as a therapeutic agent. The presence of the thiadiazole and triazine fragments contributes to the compound's ability to interact with various enzymes and receptors, potentially leading to anticancer activity (Kovalenko et al., 2012).

Scientific Research Applications

Anticancer Activity

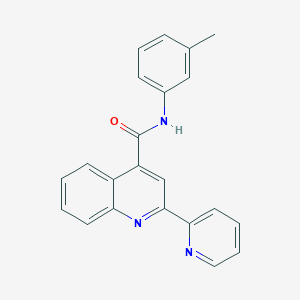

Compounds with structural features similar to N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide have been synthesized and evaluated for their anticancer activity. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have shown considerable cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012). This suggests potential anticancer applications for compounds with similar structures, including this compound.

Insecticidal Properties

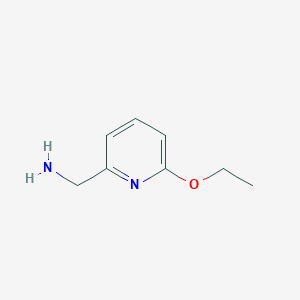

Research on heterocycles incorporating thiadiazole moieties, akin to the structure of this compound, has demonstrated insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates potential applications in agricultural chemistry for pest management.

Antimicrobial Activity

Synthetic efforts towards compounds incorporating thiadiazole and triazine scaffolds have also been directed towards evaluating antimicrobial activity. For instance, novel heterocycles with antipyrine moieties, including thiadiazole structures, have been tested and found to exhibit antimicrobial properties (Bondock et al., 2008). This suggests that this compound could potentially possess antimicrobial activity, making it relevant for research in pharmaceutical sciences.

Molecular Docking and COMPARE Analysis

The structure-activity relationships (SAR) of compounds with triazine and thiadiazole components have been explored through molecular docking and COMPARE analysis, highlighting their potential interaction with biological targets and providing insights into their mode of action (Kovalenko et al., 2012). This computational approach can be applied to this compound to predict its biological activity and potential targets.

properties

IUPAC Name |

N-cyclohexyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S2/c1-8-11(20)18-12(16-15-8)22-13(17-18)21-7-10(19)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOUMYKBGZEHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)

![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)